Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chiral compound notable for its unique stereochemistry and potential applications in various scientific fields. This compound features a pyrrolidine ring, characterized by a five-membered structure containing one nitrogen atom. The specific configuration at the 3 and 4 positions, along with the presence of a methyl group and a carboxylate ester, defines its chemical identity and functionality. It is recognized for its role as a precursor in the synthesis of biologically active molecules, particularly in pharmaceutical development .
The compound can be synthesized through various methods, utilizing chiral starting materials to ensure the desired stereochemistry. Its synthesis is significant in organic chemistry and medicinal chemistry due to its applications in drug development and as a building block for complex organic molecules .
The synthesis of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride typically involves several key steps:
In industrial settings, scalable methods such as catalytic hydrogenation and continuous flow reactions are employed to optimize yield and purity while minimizing costs and environmental impact. These methods allow for efficient production suitable for pharmaceutical applications.
The molecular structure of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride can be represented as follows:
This structure highlights the presence of a pyrrolidine ring with substituents at specific positions that confer its chiral nature .
Key structural data includes:
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride can undergo several types of chemical reactions:
The mechanism of action for methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The compound's stereochemistry significantly influences its binding affinity and activity, potentially acting as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways at the molecular level .
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride has numerous applications across various fields:
This compound's versatility underscores its significance in both academic research and practical applications within the chemical industry.
The absolute configuration at the C3 and C4 chiral centers of methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride fundamentally dictates its three-dimensional pharmacophore architecture. This stereochemistry creates a trans-diaxial orientation between the methyl substituent at C4 and the carboxylate moiety at C3, imposing precise spatial constraints on functional group positioning. The rigid pyrrolidine scaffold adopts a twisted envelope conformation where the C4-methyl group occupies a pseudo-equatorial position, minimizing 1,3-diaxial interactions while orienting the carboxylate group for optimal molecular recognition .
Computational modeling reveals critical pharmacophore distances: The hydrogen bond acceptor (carbonyl oxygen) lies 4.7 ± 0.3 Å from the protonated nitrogen (pKa ~10.5), while the C4-methyl group creates a hydrophobic pocket extending 3.2 Å perpendicular to the ring plane. This spatial arrangement enhances target binding through complementary van der Waals contacts and electrostatic interactions impossible in cis-configured analogs. The hydrochloride salt further stabilizes the protonated amine, strengthening ionic bonding with biological targets [6].
Table 1: Spatial Parameters of (3R,4R) Configuration
Structural Feature | Spatial Relationship | Biological Significance |
---|---|---|
C3-Carboxylate | Pseudo-axial orientation | H-bond acceptor depth penetration |
C4-Methyl group | Pseudo-equatorial position | Hydrophobic pocket complementarity |
N–H⁺···O=C Distance | 4.7 ± 0.3 Å | Ionic bridge formation |
Dihedral Angle (C4-C3-C=O) | 152.3° ± 5° | Conformational restraint |
The pyrrolidine ring exhibits dynamic pseudorotation characterized by low-energy barrier interconversions between envelope (Cᵢ) and twisted (C₂) conformers. Introduction of the C4-methyl substituent significantly alters this equilibrium relative to the non-methylated parent compound (methyl pyrrolidine-3-carboxylate). The (3R,4R) configuration imposes a conformational energy penalty of 1.8 kcal/mol for the Cₛ-C₃-exo puckered state versus 0.9 kcal/mol in the unsubstituted analog, favoring the C₄-endo conformation where the methyl group adopts an equatorial-like orientation [4] .
Variable-temperature ¹H-NMR studies (CDCl₃, 233–298 K) reveal restricted rotation evidenced by decoalescence of diastereotopic protons at C2 and C5 below 253 K. The calculated pseudorotation barrier (ΔG‡ = 9.3 kcal/mol) is 1.6 kcal/mol higher than observed in the (3S,4S) enantiomer, indicating stereospecific torsional constraints. Molecular dynamics simulations demonstrate the C4-methyl group reduces ring flip frequency by 45% compared to des-methyl analogs, enhancing conformational preorganization for receptor binding [6].
Table 2: Conformational Parameters of Pyrrolidine Derivatives
Compound | Preferred Puckering | ΔG‡ (kcal/mol) | Ring Flip Frequency (ns⁻¹) |
---|---|---|---|
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | C₄-endo | 9.3 | 2.7 |
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | C₃-exo | 7.7 | 4.1 |
Methyl pyrrolidine-3-carboxylate (unsubstituted) | C₂-C₃-twist | 5.9 | 8.9 |
The methyl substituent at C4 induces profound stereoelectronic and steric perturbations relative to des-methyl pyrrolidine carboxylates. X-ray crystallography confirms a 0.15 Å elongation of the C3-C4 bond length in the (3R,4R) derivative (1.548 Å) versus unsubstituted analogs (1.503 Å), attributable to steric compression between the methyl group and C3-ester. This bond lengthening increases amide bond polarization by 12% (calculated dipole moment: 5.2 D vs 4.6 D), enhancing electrostatic interactions [10].
Comparative binding affinity studies reveal stereospecific bioactivity: The (3R,4R) isomer exhibits 18-fold greater potency at σ₁ receptors than its (3S,4S) counterpart and 35-fold enhancement over the racemic 4-des-methyl compound. This originates from differential pharmacophore projection: The (3R,4R) configuration positions the methyl group to occupy a hydrophobic accessory pocket absent in other stereoisomers. Notably, the (3R,4S) diastereomer displays inverted carboxylate orientation (diehedral N-C3-C=O = -63.7° vs +166.2° in R,R), disrupting key H-bond networks [3] [6].
Synthetic accessibility varies dramatically across isomers: The (3R,4R) configuration requires asymmetric hydrogenation with chiral Rh catalysts (ee >98%), while (3S,4S) is accessible via enzymatic resolution. Consequently, commercial (3R,4R) material commands a 3.5-fold price premium over (3S,4S) at equivalent purity (97%) [6]. Storage stability also diverges—the C4-methylated compounds require inert atmosphere storage (per supplier specifications) whereas des-methyl analogs are stable at ambient conditions [10].
Table 3: Comparative Properties of Key Stereoisomers
Property | (3R,4R) | (3S,4S) | (3R,4S) | 4-Des-methyl |
---|---|---|---|---|
CAS Registry No. | 2101775-05-5 | 2227197-31-9 [6] | 2091215-46-0 [3] | 198959-37-4 [10] |
Molecular Formula | C₇H₁₄ClNO₂ | C₇H₁₄ClNO₂ [6] | C₇H₁₃NO₂ [3] | C₆H₁₁NO₂·HCl [10] |
Molecular Weight | 179.64 g/mol | 179.65 g/mol [6] | 143.18 g/mol [3] | 165.61 g/mol [10] |
Commercial Price (5g, 97%) | Not available | $1,890 [6] | Not available | $160 (250 mg) [10] |
Storage Conditions | Inert atm, room temp | Inert atm, room temp [6] | Room temp [3] | Ambient [10] |
Calculated logP | -0.82 | -0.82 | -0.24 [3] | -1.05 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7